N-[furan-2-yl(phenyl)methylidene]hydroxylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
(NE)-N-[furan-2-yl(phenyl)methylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c13-12-11(10-7-4-8-14-10)9-5-2-1-3-6-9/h1-8,13H/b12-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVTOATOPMUKDLA-VAWYXSNFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NO)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N\O)/C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91137-23-4 | |
| Record name | 2-BENZOYLFURAN OXIME | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for N Furan 2 Yl Phenyl Methylidene Hydroxylamine and Its Analogues
Condensation Reactions with Hydroxylamine (B1172632) Derivatives
The cornerstone of N-[furan-2-yl(phenyl)methylidene]hydroxylamine synthesis lies in the condensation reaction between the carbonyl group of 2-benzoyl furan (B31954) and a hydroxylamine derivative. This reaction forms the characteristic C=N-OH functional group of the oxime.
Traditional Synthetic Pathways to this compound
Historically, the synthesis of ketoximes, including this compound, has been accomplished by reacting the corresponding ketone with hydroxylamine hydrochloride in the presence of a base. This reaction is typically carried out in a protic solvent, such as ethanol (B145695) or a mixture of ethanol and water. The base, commonly sodium hydroxide (B78521) or sodium acetate, is essential to neutralize the hydrochloric acid and liberate the free hydroxylamine, which then acts as the nucleophile.
The general reaction mechanism involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of 2-benzoyl furan. This is followed by a proton transfer and subsequent dehydration to yield the final oxime product. While effective, these traditional methods often require prolonged reaction times and may necessitate purification steps to remove inorganic salts and other byproducts.
A representative traditional synthesis would involve refluxing 2-benzoyl furan and hydroxylamine hydrochloride with a base in an alcoholic solvent. The progress of the reaction is typically monitored by thin-layer chromatography. Upon completion, the product is often isolated by precipitation or extraction.
| Reactants | Reagents | Solvent | Conditions | Typical Yield (%) |
| 2-Benzoyl furan, Hydroxylamine hydrochloride | Sodium hydroxide | Ethanol/Water | Reflux | >75 |
Note: This data is representative of traditional ketoxime synthesis and may vary for the specific synthesis of this compound.
Catalytic Approaches in Oxime Formation
To enhance the efficiency and sustainability of oxime synthesis, various catalytic methods have been explored. These approaches aim to reduce reaction times, lower reaction temperatures, and minimize waste generation. For the synthesis of aryl ketoximes, a range of catalysts has been investigated, which can be broadly categorized as acid, base, or metal-based catalysts.
While specific catalytic data for the synthesis of this compound is not extensively documented, analogous reactions with other aryl ketones suggest the potential for significant improvements over traditional methods. For instance, the use of solid acid catalysts, such as zeolites or clays, can facilitate the reaction under heterogeneous conditions, simplifying catalyst recovery and product purification. Similarly, certain metal salts have been shown to catalyze oximation reactions under mild conditions. The choice of catalyst can influence the reaction rate and, in some cases, the stereoselectivity of the resulting oxime.
| Catalyst Type | Example | Advantages |
| Solid Acid | Zeolites, Montmorillonite K-10 | Ease of separation, Reusability, Milder reaction conditions |
| Lewis Acid | ZnCl₂, InCl₃ | High efficiency, Mild conditions |
| Base | Solid bases (e.g., hydrotalcites) | Reduced corrosion, Ease of handling |
Note: This table presents potential catalytic approaches based on the synthesis of analogous oximes.
Precursor Design and Functional Group Interconversion in this compound Synthesis
Functional group interconversions can also play a role in the synthesis of analogues of this compound. For instance, modifications to the phenyl or furan ring of 2-benzoyl furan prior to oximation would lead to a variety of substituted oximes. Once the oxime is formed, the hydroxyl group can be further functionalized, for example, through etherification or esterification, to produce a range of O-substituted oxime derivatives. However, for the synthesis of the title compound itself, the primary focus remains on the efficient formation of the oxime from its ketone precursor.
Exploration of Green Chemistry Principles in this compound Production
In line with the growing emphasis on sustainable chemical manufacturing, green chemistry principles are being increasingly applied to the synthesis of oximes. These approaches aim to reduce the environmental impact of the synthetic process by minimizing the use of hazardous solvents, reducing energy consumption, and improving atom economy.
For the production of this compound and its analogues, several green strategies can be envisioned based on advancements in oxime synthesis. Microwave-assisted synthesis has been shown to significantly accelerate the formation of furan derivatives and oximes, often leading to higher yields in shorter reaction times compared to conventional heating researchgate.net. This method reduces energy consumption and often allows for solvent-free or reduced-solvent conditions.
Another promising green approach is mechanochemical synthesis, which involves the grinding of solid reactants together, often in the absence of a solvent. This technique has been successfully applied to the synthesis of various ketoximes, offering a simple, efficient, and environmentally friendly alternative to traditional solution-phase methods. The use of natural acids or biodegradable catalysts is also an area of active research in green oxime synthesis.
| Green Chemistry Approach | Key Features | Potential Advantages for this compound Synthesis |
| Microwave-Assisted Synthesis | Rapid heating, Shorter reaction times | Increased yield, Reduced energy consumption, Potential for solvent-free conditions researchgate.net |
| Mechanochemical Synthesis | Solvent-free, Grinding of reactants | Reduced waste, Simplified work-up, High efficiency |
| Use of Green Catalysts | Natural acids, Reusable solid catalysts | Reduced toxicity, Lower environmental impact, Improved sustainability |
Note: This table outlines potential green synthetic routes based on general advancements in oxime synthesis.
Chemical Transformations and Reactivity Profiling of N Furan 2 Yl Phenyl Methylidene Hydroxylamine
Reactions of the Oxime Moiety
The oxime functional group (C=N-OH) is a versatile reactive center within the molecule, susceptible to a variety of transformations that modify its structure and properties.
Functionalization and Derivatization Strategies
The hydroxyl group and the C=N double bond of the oxime moiety are key sites for functionalization. These reactions are crucial for synthesizing derivatives with altered chemical or biological properties. Common strategies include O-alkylation and O-acylation to produce oxime ethers and esters, respectively. These derivatizations can be achieved through nucleophilic substitution reactions where the oxime oxygen attacks an alkyl or acyl halide. acs.orgnih.gov The synthesis of oxime ethers, for instance, is a significant transformation that can introduce a wide array of functional groups. researchgate.net
Palladium-catalyzed cross-coupling reactions have also emerged as a powerful method for the O-arylation of oximes, allowing for the synthesis of O-arylhydroxylamine derivatives from simple aryl halides. nih.gov Such methods provide access to compounds that are otherwise difficult to prepare. nih.gov
| Reaction Type | Reagent Class | Product Class | General Conditions |
|---|---|---|---|
| O-Alkylation | Alkyl Halide (R-X) | Oxime Ether | Base (e.g., K₂CO₃), Solvent (e.g., THF) |
| O-Acylation | Acyl Halide (RCO-Cl) | Oxime Ester | Base (e.g., Pyridine), Solvent (e.g., CH₂Cl₂) |
| O-Arylation | Aryl Halide (Ar-X) | Aryl Oxime Ether | Pd Catalyst, Base, Solvent (e.g., Toluene) |
Reductive and Rearrangement Pathways
The oxime group can undergo significant structural changes through reduction and rearrangement. A primary rearrangement pathway for ketoximes is the Beckmann rearrangement, an acid-catalyzed conversion of an oxime to an N-substituted amide. rsc.orgwikipedia.orgchemistrysteps.com This reaction is a cornerstone in organic synthesis, providing a method for carbon-nitrogen bond formation. rsc.orgmasterorganicchemistry.com The reaction proceeds via protonation of the hydroxyl group, followed by a concerted migration of the group anti-periplanar to the leaving group. wikipedia.orgchemistrysteps.com For N-[furan-2-yl(phenyl)methylidene]hydroxylamine, this rearrangement would stereospecifically yield one of two possible amides—N-phenylfuran-2-carboxamide or N-(furan-2-yl)benzamide—depending on the geometric configuration of the starting oxime. A variety of catalysts, including strong acids and Lewis acids, can promote this transformation under mild conditions. rsc.orgwikipedia.org
Reduction of the oxime's C=N bond typically yields the corresponding primary amine. While various reducing agents are known to effect this transformation, chemoselective methods are necessary to avoid reduction of the furan (B31954) or phenyl rings. nih.gov For instance, catalytic hydrogenation or reagents like sodium borohydride (B1222165) in specific solvent systems can be employed. nih.gov
Reactivity of the Furan Heterocycle
The furan ring is an electron-rich aromatic system, making it highly reactive in several key reaction classes.
Electrophilic Aromatic Substitution Patterns in this compound
Furan undergoes electrophilic aromatic substitution (EAS) more readily than benzene (B151609) due to the electron-donating effect of the oxygen heteroatom. pearson.com The substitution occurs preferentially at the C5 position (the other α-position relative to the oxygen), as the carbocation intermediate formed by attack at this position is more resonance-stabilized than the intermediate from attack at the C3 or C4 positions. pearson.comquora.com The resonance stabilization involves delocalization of the positive charge onto the ring oxygen. pearson.com Therefore, in this compound, electrophilic attack (e.g., nitration, halogenation, Friedel-Crafts reactions) is strongly predicted to occur at the C5 position of the furan ring.
| Reaction | Typical Reagents | Predicted Major Product |
|---|---|---|
| Nitration | HNO₃/H₂SO₄ (mild conditions) | N-[(5-nitrofuran-2-yl)(phenyl)methylidene]hydroxylamine |
| Bromination | Br₂ in Dioxane | N-[(5-bromofuran-2-yl)(phenyl)methylidene]hydroxylamine |
| Acylation | RCOCl / Lewis Acid (e.g., BF₃·OEt₂) | N-[(5-acylfuran-2-yl)(phenyl)methylidene]hydroxylamine |
Cycloaddition Reactions and Ring Transformations
The relatively low aromaticity of furan allows it to function as a 1,3-diene in cycloaddition reactions, most notably the Diels-Alder [4+2] cycloaddition. acs.orgquora.comquimicaorganica.org Furans react with electron-deficient dienophiles to form oxabicyclo[2.2.1]heptene derivatives. acs.orgquora.com The reactivity of the furan ring in these reactions is sensitive to the nature of its substituents. Electron-withdrawing groups, such as the phenyl(hydroxyimino)methyl group, generally decrease the reactivity of the furan diene. nih.gov However, studies have shown that even electron-poor furans can participate in Diels-Alder reactions, particularly when conducted in aqueous media, which can provide an additional thermodynamic driving force. tudelft.nlresearchgate.net Besides the Diels-Alder reaction, furan can also participate in other cycloadditions, such as [4+3] cycloadditions with oxyallyl cations. acs.orgquora.com
The furan ring can also be opened under acidic or oxidative conditions. For example, acidic hydrolysis can lead to the formation of a 1,4-dicarbonyl compound. acs.org
Reactivity of the Phenyl Substituent
The reactivity of the phenyl ring is influenced by the substituent attached to it. The furan-2-yl(hydroxyimino)methyl group is expected to act as an electron-withdrawing group through inductive and resonance effects. Electron-withdrawing groups deactivate the aromatic ring towards electrophilic aromatic substitution, making it less reactive than benzene. wikipedia.org They also direct incoming electrophiles to the meta-positions (C3' and C5'). This is because the carbocation intermediates resulting from meta-attack are less destabilized than those from ortho- or para-attack. wikipedia.org Consequently, reactions such as nitration or halogenation of the phenyl ring in this compound would require harsher conditions and are expected to yield the meta-substituted derivative as the major product.
Regioselective Functionalization of the Phenyl Ring
The phenyl ring of this compound is susceptible to electrophilic aromatic substitution. The directing effect of the C=N-OH group, which is generally considered to be ortho, para-directing and deactivating, would guide the regioselectivity of such transformations. However, the specific outcome can be influenced by the reaction conditions and the nature of the electrophile.
Common electrophilic substitution reactions that could be applied to functionalize the phenyl ring include nitration, halogenation, and Friedel-Crafts reactions. For instance, nitration using a mixture of nitric acid and sulfuric acid would be expected to yield a mixture of ortho- and para-nitro substituted products. The precise ratio of these isomers would depend on steric hindrance and the electronic influence of the furan-oxime moiety.
Table 1: Hypothetical Regioselective Functionalization Reactions of the Phenyl Ring This table presents plausible outcomes for the functionalization of the phenyl ring based on established principles of electrophilic aromatic substitution.
| Reaction | Reagents | Major Products |
| Nitration | HNO₃, H₂SO₄ | 2-nitro and 4-nitro derivatives |
| Bromination | Br₂, FeBr₃ | 2-bromo and 4-bromo derivatives |
| Acylation | CH₃COCl, AlCl₃ | 4-acetyl derivative (para substitution often favored due to sterics) |
It is important to note that the furan ring is also sensitive to strongly acidic conditions, which could lead to side reactions or decomposition. Therefore, milder reaction conditions would be preferable for these transformations.
Cross-Coupling Reactions and Aryl Transformations
The presence of a phenyl ring in this compound opens up possibilities for various palladium-catalyzed cross-coupling reactions, provided a suitable leaving group (e.g., a halide) is first introduced onto the ring. For example, if a bromo-substituted derivative (e.g., N-[furan-2-yl(4-bromophenyl)methylidene]hydroxylamine) is prepared, it could serve as a substrate for Suzuki, Heck, and Sonogashira couplings. rsc.orgnih.gov
A Suzuki coupling with an arylboronic acid in the presence of a palladium catalyst and a base would lead to the formation of a biaryl system. nih.gov Similarly, a Heck reaction with an alkene would introduce a vinyl group onto the phenyl ring, while a Sonogashira coupling with a terminal alkyne would result in an alkynyl-substituted derivative. These reactions are powerful tools for carbon-carbon bond formation and would significantly expand the molecular complexity of the starting material.
Table 2: Potential Cross-Coupling Reactions of a Halogenated Phenyl Ring Derivative This table illustrates the potential for forming new carbon-carbon bonds on the phenyl ring via palladium-catalyzed cross-coupling reactions, assuming prior halogenation.
| Reaction | Coupling Partner | Catalyst System | Product Type |
| Suzuki | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Biaryl |
| Heck | Alkene | Pd(OAc)₂, PPh₃, Et₃N | Styrenyl |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | Arylalkyne |
This compound as a Key Synthetic Intermediate
The unique combination of a furan ring and an oxime functionality makes this compound a potentially valuable intermediate for the synthesis of novel heterocyclic structures and complex molecules.
Oximes are versatile precursors for the synthesis of various nitrogen-containing heterocycles. researchgate.netnih.govnih.govclockss.org For instance, the oxime nitrogen can act as a nucleophile or an electrophile under different reaction conditions. Cycloaddition reactions are a common strategy for constructing heterocyclic rings from oximes. For example, a [3+2] cycloaddition of the corresponding nitrone, generated in situ from the oxime, with an alkene could lead to the formation of isoxazolidine (B1194047) rings.
Furthermore, the furan ring itself can participate in cycloaddition reactions, such as the Diels-Alder reaction, where it can act as a diene. This reactivity could be exploited to build fused ring systems. The specific reaction pathways would depend on the reagents and conditions employed, offering a rich field for synthetic exploration. nih.govmdpi.com
The functional handles present in this compound allow for its incorporation into larger, more complex molecular architectures. The hydroxyl group of the oxime can be alkylated or acylated to introduce further diversity. As mentioned previously, the phenyl ring can be elaborated through cross-coupling reactions, and the furan ring can undergo its own set of transformations.
This modular reactivity makes the compound a useful building block. For example, after functionalization of the phenyl ring with a reactive group, this molecule could be coupled to another complex fragment in the later stages of a total synthesis. The furan moiety, being a bioisostere for other aromatic rings, also makes this scaffold interesting for medicinal chemistry applications. nih.gov
Mechanistic Investigations in Reactions Involving N Furan 2 Yl Phenyl Methylidene Hydroxylamine
Elucidation of Reaction Pathways and Intermediates
The elucidation of reaction pathways for N-[furan-2-yl(phenyl)methylidene]hydroxylamine and its derivatives often involves a combination of experimental observation and computational modeling. A prominent reaction class for such compounds is the [3+2] cycloaddition, where the nitrone tautomer can react with a dipolarophile.
A detailed mechanistic study on a closely related analogue, 1-(furan-2-yl)-N-phenylmethanimine oxide, in its [3+2] cycloaddition reaction with styrene (B11656) has been performed using Molecular Electron Density Theory (MEDT). rsc.org This type of reaction is crucial as this compound can exist in equilibrium with its nitrone form, which then acts as the 1,3-dipole.
The reaction proceeds through a one-step asynchronous mechanism. rsc.org This means that while the two new covalent bonds are formed in a single transition state, the degree of bond formation is not equal. The reaction can lead to different regioisomeric and stereoisomeric products. In the case of the reaction between 1-(furan-2-yl)-N-phenylmethanimine oxide and styrene, the formation of the meta-endo cycloadduct is found to be the most favorable pathway, which is consistent with experimental observations. rsc.org
The key intermediates in such cycloaddition reactions are the reactants themselves, which come together to form a transition state complex before yielding the final cycloadduct. The asynchronicity of the transition state suggests a certain degree of charge separation, influencing the regiochemical outcome. rsc.org
Another potential reaction pathway for furan-containing compounds is oxidative dearomatization. For instance, 3-(furan-2-yl)-1,3-di(het)arylpropan-1-ones undergo oxidative dearomatization to form 2-ene-1,4,7-triones, which can then undergo cyclization. nih.gov While this specific reaction does not directly involve an oxime, it highlights a potential reactive pathway for the furan (B31954) moiety in this compound under oxidative conditions, which could lead to complex molecular rearrangements and the formation of various intermediates.
Kinetic and Thermodynamic Analyses of Transformations
Kinetic and thermodynamic analyses provide quantitative data on the feasibility and rate of chemical reactions. For the [3+2] cycloaddition of 1-(furan-2-yl)-N-phenylmethanimine oxide with styrene, computational studies have provided valuable insights into the energy landscape of the reaction.
The analysis of thermodynamic data indicates that the formation of the meta-endo product is both thermodynamically and kinetically favored. rsc.org This suggests that under the reaction conditions, the equilibrium lies towards the formation of this specific isomer, and the activation barrier to reach its transition state is the lowest among all possible pathways. The reaction is predicted to be kinetically controlled. researchgate.net
The following table summarizes the calculated activation free energies for the different pathways in the [3+2] cycloaddition of a furan-imine oxide with styrene, illustrating the kinetic preference for the meta-endo pathway. researchgate.net
| Reaction Pathway | Activation Free Energy (kcal/mol) |
| exo | -23.6 |
| endo | -11.4 |
This interactive data table is based on computational findings for a closely related analogue.
The study of Diels-Alder reactions involving furan derivatives, such as that between furfuryl alcohol and N-hydroxymaleimides, also provides a framework for understanding the kinetic and thermodynamic aspects of cycloadditions involving the furan ring. These studies often reveal a transition from kinetic to thermodynamic control at different temperatures, with distinct endo and exo isomers being favored under different conditions. nih.govresearchgate.net
Transition State Characterization and Energy Profiles
The characterization of transition states (TSs) is a cornerstone of mechanistic chemistry, providing a snapshot of the highest energy point along a reaction coordinate. For the [3+2] cycloaddition of 1-(furan-2-yl)-N-phenylmethanimine oxide with styrene, the transition states for the formation of different isomers have been located and characterized computationally. rsc.org
These transition states are found to be asynchronous, meaning that the formation of the two new sigma bonds is not simultaneous. rsc.org The degree of asynchronicity can be quantified by examining the bond lengths in the transition state geometry. This asynchronicity is a key factor in determining the regioselectivity of the reaction.
The energy profile for this cycloaddition reaction shows that the pathway leading to the meta-endo adduct has the lowest activation energy barrier. rsc.org The global electron density transfer at the transition states suggests that these cycloadditions have a non-polar character. rsc.org
A general energy profile for a one-step cycloaddition reaction involves the reactants, a single transition state, and the product. The difference in energy between the reactants and the transition state is the activation energy, which dictates the reaction rate. The difference in energy between the reactants and the products is the enthalpy of reaction, which determines the thermodynamic favorability.
Computational studies, often employing Density Functional Theory (DFT), are instrumental in mapping out these energy profiles and characterizing the geometry and electronic structure of the transition states. For example, in the cycloaddition of nitrile N-oxides with alkenes, the transition states are analyzed to understand the regioselectivity of the reaction, which is often in excellent agreement with experimental outcomes. mdpi.com
Spectroscopic and Crystallographic Methodologies for Structural Elucidation
Advanced Nuclear Magnetic Resonance Spectroscopy for Configurational and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of N-[furan-2-yl(phenyl)methylidene]hydroxylamine in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the verification of the compound's constitution.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the hydroxyl proton, as well as the aromatic protons of the phenyl and furan (B31954) rings. The hydroxyl proton (-OH) typically appears as a broad singlet, with its chemical shift being sensitive to solvent, concentration, and temperature. The protons of the furan ring would appear as three distinct multiplets, while the phenyl protons would likely resonate in the aromatic region as a complex multiplet.
¹³C NMR Spectroscopy: The carbon NMR spectrum would corroborate the structure by showing the expected number of carbon signals. A key signal would be that of the carbon atom in the C=N oxime bond. Other characteristic signals would correspond to the carbons of the furan and phenyl rings.
Advanced 2D NMR techniques, such as the Nuclear Overhauser Effect Spectroscopy (NOESY), are crucial for determining the E/Z configuration of the oxime. The spatial proximity between the hydroxyl proton and either the furan or phenyl ring protons would generate a cross-peak in the NOESY spectrum, allowing for an unambiguous assignment of the stereochemistry around the C=N double bond.
Expected ¹H and ¹³C NMR Chemical Shifts: While specific experimental data for the title compound is not readily available, expected chemical shift ranges can be predicted based on analyses of structurally similar compounds, such as N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide and N'-[(E)-furan-2-ylmethylidene]furan-2-carbohydrazide. nih.govscispace.com
| Atom/Group | Technique | Expected Chemical Shift (δ, ppm) | Notes |
| Hydroxyl Proton (-OH) | ¹H NMR | 11.0 - 12.0 | Broad singlet, position is solvent dependent. |
| Phenyl Protons | ¹H NMR | 7.20 - 7.90 | Complex multiplet pattern. |
| Furan Protons | ¹H NMR | 6.60 - 7.95 | Three distinct signals, showing characteristic coupling. |
| Oxime Carbon (C=N) | ¹³C NMR | 145 - 155 | Key signal indicating the oxime functionality. |
| Phenyl Carbons | ¹³C NMR | 125 - 135 | Multiple signals in the aromatic region. |
| Furan Carbons | ¹³C NMR | 110 - 150 | Signals characteristic of the heterocyclic ring. |
Mass Spectrometry Techniques in Comprehensive Structural Characterization
Mass spectrometry (MS) provides essential information about the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can determine the exact mass of the molecular ion, allowing for the calculation of its elemental formula (C₁₁H₉NO₂) with high accuracy.
The fragmentation pattern observed in the mass spectrum, typically generated by electron ionization (EI-MS), offers valuable structural insights. The molecular ion peak [M]⁺ would be expected at an m/z (mass-to-charge ratio) corresponding to the molecular weight of approximately 187.19. The fragmentation pathways can help confirm the presence of the key structural motifs.
Expected Fragmentation Pattern: Based on the structure, characteristic fragmentation would likely involve:
Loss of a hydroxyl radical (•OH): Leading to a significant fragment ion at [M-17]⁺.
Cleavage of the N-O bond: A common pathway for oximes.
Formation of characteristic cations: Such as the phenyl cation (C₆H₅⁺, m/z 77) or the furyl-phenyl methylidene cation.
Furan ring fragmentation: Cleavage of the heterocyclic ring can lead to smaller fragment ions.
Analysis of fragmentation patterns in related furan-containing Schiff bases often shows the loss of the phenyl ring and subsequent degradation of the remaining structure, which would be an anticipated pathway for the title compound as well. nih.gov
| Fragment Ion | Proposed Formula | Expected m/z | Notes |
| [M]⁺ | [C₁₁H₉NO₂]⁺ | 187 | Molecular Ion |
| [M - OH]⁺ | [C₁₁H₈NO]⁺ | 170 | Loss of hydroxyl radical |
| [C₇H₅O]⁺ | [C₆H₅CO]⁺ | 105 | Benzoyl cation |
| [C₆H₅]⁺ | [C₆H₅]⁺ | 77 | Phenyl cation |
| [C₄H₃O]⁺ | [C₄H₃O]⁺ | 67 | Furan radical cation |
X-ray Diffraction Analysis for Solid-State Molecular Geometry and Intermolecular Interactions
Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional structure of this compound in the solid state. This method provides accurate measurements of bond lengths, bond angles, and torsion angles, confirming the molecular geometry and the E/Z configuration of the oxime.
A key structural parameter that would be determined is the dihedral angle between the planes of the furan and phenyl rings, which indicates the degree of twist in the molecule. The analysis would also reveal how the molecules pack in the crystal lattice. Intermolecular interactions, such as hydrogen bonds involving the oxime's hydroxyl group (e.g., O-H···N) and potential C-H···π or π-π stacking interactions between the aromatic rings, can be identified and characterized. mdpi.comnih.gov These non-covalent interactions are crucial for understanding the stability of the crystal structure.
Typical Bond Lengths and Angles from X-ray Diffraction: The following table presents typical values for the key structural parameters expected for this molecule, based on crystallographic data of similar compounds.
| Parameter | Atoms Involved | Expected Value |
| Bond Length | C=N (oxime) | ~1.28 Å |
| Bond Length | N-O | ~1.40 Å |
| Bond Length | O-H | ~0.85 - 0.95 Å |
| Bond Length | C-C (phenyl) | ~1.39 Å (average) |
| Bond Length | C-O (furan) | ~1.37 Å (average) |
| Bond Angle | C-C(H)-N | ~118 - 122° |
| Bond Angle | C=N-O | ~110 - 115° |
| Dihedral Angle | Phenyl Ring // Furan Ring | 20 - 60° |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, serves as a rapid and effective method for identifying the functional groups present in this compound. The spectra provide a unique "molecular fingerprint," which is useful for structural confirmation and identification.
Key Expected Vibrational Bands:
O-H Stretch: A broad absorption band in the IR spectrum, typically in the range of 3100-3400 cm⁻¹, is characteristic of the hydroxyl group of the oxime, often broadened due to hydrogen bonding.
C-H Stretch (Aromatic): Sharp bands appearing above 3000 cm⁻¹ correspond to the C-H stretching vibrations of the phenyl and furan rings.
C=N Stretch: The carbon-nitrogen double bond of the oxime group gives rise to a characteristic absorption in the 1590-1650 cm⁻¹ region. This band is a key diagnostic feature for the oxime functionality. researchgate.net
C=C Stretch (Aromatic): Multiple sharp bands in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon double bond stretching within the aromatic phenyl and furan rings.
N-O Stretch: A moderately strong band between 930 and 980 cm⁻¹ can be attributed to the stretching vibration of the N-O single bond. researchgate.net
C-O-C Stretch (Furan): A strong absorption band, typically around 1100-1250 cm⁻¹, is characteristic of the asymmetric C-O-C stretching of the furan ring. scispace.com
Expected Vibrational Frequencies:
| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) | Technique |
| O-H stretching | Oxime -OH | 3100 - 3400 | IR |
| C-H stretching | Aromatic (Phenyl, Furan) | 3000 - 3100 | IR, Raman |
| C=N stretching | Oxime C=N | 1590 - 1650 | IR, Raman |
| C=C stretching | Aromatic Rings | 1450 - 1600 | IR, Raman |
| C-O-C stretching | Furan Ring | 1100 - 1250 | IR |
| N-O stretching | Oxime N-O | 930 - 980 | IR |
Theoretical and Computational Investigations on N Furan 2 Yl Phenyl Methylidene Hydroxylamine
Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)
Quantum chemical calculations are fundamental to understanding the intrinsic properties of N-[furan-2-yl(phenyl)methylidene]hydroxylamine. Methodologies such as Density Functional Theory (DFT) and ab initio methods are employed to model the electronic structure and predict various molecular properties with high accuracy.
DFT, particularly with hybrid functionals like B3LYP, is often used to perform geometry optimization and calculate electronic properties for similar organic molecules. researchgate.netepstem.net These calculations are typically carried out with a basis set such as 6-311++G(d,p) to ensure a reliable description of the electronic distribution, including polarization and diffuse functions. researchgate.netepstem.net
The electronic properties of a molecule are largely governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, kinetic stability, and electronic transitions. mdpi.com A smaller gap generally implies higher reactivity. mdpi.com
For this compound, the HOMO is expected to be localized primarily on the electron-rich furan (B31954) and phenyl rings, as well as the lone pairs of the oxygen and nitrogen atoms of the hydroxylamine (B1172632) group. The LUMO, conversely, is likely to be distributed over the π-antibonding system of the C=N bond and the aromatic rings. This distribution dictates the molecule's behavior as an electron donor or acceptor in chemical reactions.
Table 1: Illustrative Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Note: These are example values typical for such a molecule, derived from DFT calculations.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface, with different colors representing varying potential values.
In this compound, the MEP surface would likely show regions of negative potential (typically colored red or yellow) around the electronegative oxygen and nitrogen atoms, indicating their susceptibility to electrophilic attack. Conversely, regions of positive potential (blue) would be expected around the hydrogen atoms, particularly the hydroxyl hydrogen, marking them as sites for nucleophilic interaction.
Conformational Analysis and Potential Energy Surfaces
The flexibility of this compound arises from the rotational freedom around the single bonds connecting the furan and phenyl rings to the central methylidene group. Conformational analysis is performed to identify the most stable conformers (isomers) and the energy barriers between them.
By systematically rotating key dihedral angles and calculating the corresponding energy, a potential energy surface (PES) can be constructed. This surface reveals the global and local energy minima, which correspond to the most stable and metastable conformations, respectively. The analysis helps in understanding the molecule's preferred shape and how its conformation might influence its reactivity and interactions with other molecules. For instance, steric hindrance between the aromatic rings can significantly affect the planarity and stability of different conformers.
Molecular Dynamics Simulations for Dynamic Behavior
While quantum chemical calculations provide information on static molecular structures, molecular dynamics (MD) simulations offer insights into the dynamic behavior of this compound over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the observation of its vibrational modes, rotational motions, and conformational changes at a given temperature.
These simulations can reveal how the molecule behaves in different environments, such as in a solvent or interacting with a biological target. By analyzing the trajectory of the atoms, one can understand the flexibility of the molecule, the stability of intramolecular hydrogen bonds, and the time-averaged distribution of different conformers.
Prediction of Reactivity and Selectivity via Computational Models
Computational models can predict the reactivity and selectivity of this compound in various chemical reactions. Based on the electronic structure and charge distribution, reactivity indices such as Fukui functions can be calculated to identify the most reactive atomic sites for electrophilic, nucleophilic, and radical attacks. mdpi.com
For example, the analysis of charge density can help determine whether a nucleophilic attack is more likely to occur at the carbon atom of the C=N bond or at a carbon atom within the furan or phenyl ring. researchgate.net These predictive models are crucial for designing new synthetic routes and understanding the mechanisms of reactions involving this compound.
Broader Research Implications and Future Directions in the Study of N Furan 2 Yl Phenyl Methylidene Hydroxylamine
Potential for Novel Reaction Discovery and Catalyst Development
The unique structural features of N-[furan-2-yl(phenyl)methylidene]hydroxylamine, combining a furan (B31954) ring, a phenyl group, and an oxime functional group, make it a promising candidate for the discovery of new chemical transformations. The electron-rich nature of the furan ring can influence the reactivity of the oxime group, potentially leading to novel reaction pathways that are not observed with simpler aryl or alkyl oximes.
One area of exploration is the use of this compound in cycloaddition reactions. The furan moiety can act as a diene in Diels-Alder reactions, and the oxime functionality can participate in 1,3-dipolar cycloadditions after conversion to a nitrile oxide. The interplay between these two reactive sites within the same molecule could lead to the development of tandem or cascade reactions for the rapid construction of complex polycyclic molecules. For instance, 5-hydroxymethyl-furan-2-nitrileoxide, a related compound, has been shown to undergo [3+2] cycloaddition reactions with alkenes to form 3-(2-furanyl)-4,5-dihydo-isoxazole ring systems.
Furthermore, the development of catalysts based on this compound and its derivatives is an area of growing interest. The nitrogen and oxygen atoms of the oxime group can act as coordination sites for metal centers, forming chiral catalysts for a variety of asymmetric transformations. The furan and phenyl substituents can be modified to tune the steric and electronic properties of the resulting metal complexes, thereby influencing their catalytic activity and selectivity. While specific examples utilizing this compound as a catalyst are still emerging, the broader class of oxime-containing ligands has shown promise in various catalytic applications.
Advancements in Asymmetric Synthesis Utilizing Related Oximes
The field of asymmetric synthesis, which focuses on the selective production of a single enantiomer of a chiral molecule, stands to benefit significantly from the exploration of this compound and related chiral oximes. Chiral oxime ethers have been successfully employed as chiral auxiliaries and ligands in a range of asymmetric reactions.
One notable application is the asymmetric synthesis of 2-substituted 5- to 8-membered nitrogen heterocycles. rsc.org In these methodologies, the stereoselective addition of organometallic reagents to chiral oxime ethers derived from unsaturated aldehydes leads to the formation of hydroxylamines with high diastereoselectivity. rsc.org Subsequent chemical transformations, such as ring-closing metathesis, can then be used to construct the desired heterocyclic rings. rsc.org This approach has been successfully applied to the synthesis of chiral piperidines, including the natural product (-)-coniine. rsc.org
Moreover, chiral organic salts derived from the combination of a thiourea-amine and a carboxylic acid have been developed as effective catalysts for asymmetric vinylogous aldol (B89426) reactions of silyloxy furans. nih.gov This catalytic system has demonstrated a broad scope for both the furan derivative and the aldehyde, leading to the synthesis of chiral butenolides with high enantioselectivity. nih.gov While not directly involving this compound, these studies highlight the potential of furan-containing chiral molecules to mediate highly selective asymmetric transformations. The development of chiral variants of this compound could therefore open up new avenues for the asymmetric synthesis of a wide range of valuable compounds.
Contribution to Heterocyclic Chemistry Methodologies
This compound serves as a versatile precursor for the synthesis of various nitrogen-containing heterocyclic compounds. The oxime functionality is a key reactive handle that can be transformed into a variety of other functional groups, enabling the construction of diverse heterocyclic scaffolds.
For example, oximes can be readily converted into nitrones, which are valuable intermediates in 1,3-dipolar cycloaddition reactions for the synthesis of isoxazolidines. They can also be reduced to amines or undergo the Beckmann rearrangement to form amides, both of which are fundamental building blocks in the synthesis of numerous nitrogen heterocycles.
Recent research has demonstrated the selective synthesis of furan-ring nitrogenous compounds from 5-hydroxymethylfurfural, a closely related furan derivative. This work highlights the potential for the controlled transformation of the formyl group, which is analogous to the methylidene group in the title compound, into oximes, nitriles, and amides, all of which are precursors to more complex heterocyclic systems. The development of these selective transformations provides a valuable toolkit for chemists working to synthesize novel heterocyclic compounds with potential applications in medicinal chemistry and materials science.
Q & A
Q. How to address discrepancies between theoretical and experimental spectroscopic data?
- Methodology : Re-examine computational parameters (e.g., solvent model, basis set). For NMR, ensure proper referencing (TMS) and consider solvent-induced shifts. If DFT-predicted chemical shifts deviate, verify tautomeric or conformational equilibria via variable-temperature NMR .
Safety and Handling
Q. What safety protocols are essential when handling this compound in the lab?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
